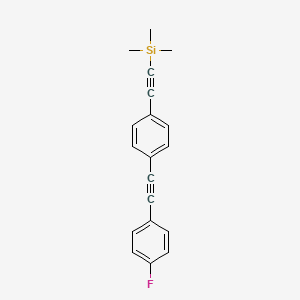

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is an organosilicon compound with the molecular formula C19H17FSi and a molecular weight of 292.4 g/mol. This compound is a derivative of trimethylsilane, a common reagent used in organic synthesis. It is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

The synthesis of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves several steps. One common method includes the reaction of 4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl) with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Iodination of Alkyne Moieties

The terminal ethynyl group (after desilylation) undergoes iodination using N-iodosuccinimide (NIS) in the presence of copper catalysts:

| Reaction Conditions | Catalyst System | Yield | Reference |

|---|---|---|---|

| MeCN, 60°C, 12 h | IMesCuCl, CsF, Cs₂CO₃ | 62–81% |

Example product: 4-((2-Iodophenyl)ethynyl)-N,N-dimethylaniline (62% yield) . This reaction demonstrates the alkyne’s susceptibility to electrophilic halogenation.

Desilylation for Terminal Alkyne Generation

The TMS group is cleaved under fluoride-mediated conditions , exposing a terminal alkyne for further functionalization:

-

Reagents : CsF (cesium fluoride) or TBAF (tetrabutylammonium fluoride)

-

Solvent : Acetonitrile (MeCN) or THF

-

Outcome : Generates a reactive terminal alkyne, enabling subsequent cross-coupling or cycloaddition reactions .

This step is critical for sequential modifications, as the TMS group acts as a temporary protecting moiety.

Formation of Benziodoxolone Derivatives

The terminal alkyne reacts with 2-iodosylbenzoic acid in dichloromethane (CH₂Cl₂) to form benziodoxolone structures, which are valuable hypervalent iodine reagents:

| Reaction Components | Catalyst | Time | Yield | Reference |

|---|---|---|---|---|

| 2-Iodosylbenzoic acid, TMSOTf | None | 6 h | Quantitative |

This reaction underscores the compound’s utility in synthesizing iodine-containing intermediates for electrophilic functionalization .

Cycloaddition and Polymerization

While not explicitly documented in the provided sources, the terminal alkyne (post-desilylation) is theoretically primed for:

-

Huisgen Cycloaddition : Reaction with azides to form triazoles (click chemistry).

-

Glaser Coupling : Oxidative dimerization to form conjugated diynes.

These reactions are inferred from the compound’s structural analogy to similar diarylacetylenes .

科学的研究の応用

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane has several scientific research applications:

Chemistry: It is used in the synthesis of fluoro-aromatic compounds, which are vital in pharmaceutical and agrochemical industries.

Biology: The compound’s ability to form crosslinked networks makes it useful in developing biomaterials for medical applications.

Medicine: Its role in synthesizing fluoro-aromatic compounds is significant for developing new pharmaceuticals.

Industry: It is used in the synthesis of novel aromatic alkynyl silanes for liquid crystal displays, essential components in modern electronic devices.

作用機序

The mechanism of action of ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can protect reactive sites during synthesis, allowing for selective reactions to occur. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and material science.

類似化合物との比較

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane is unique due to its specific structure and the presence of the trimethylsilyl group. Similar compounds include:

Trimethylsilane: A simpler organosilicon compound used in organic synthesis.

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)dimethylsilane: A similar compound with two methyl groups instead of three.

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)triethylsilane: A similar compound with ethyl groups instead of methyl groups.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their alkyl groups.

生物活性

((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane, a complex organosilicon compound with the molecular formula C19H17FSi, has gained attention in various fields of chemical research due to its unique structural properties and potential biological applications. This compound features a trimethylsilane group attached to a phenyl ring, which is further substituted with fluoro and ethynyl groups. The presence of fluorine enhances its electronic properties, making it a candidate for diverse applications in medicinal chemistry and material science.

- Molecular Weight : 292.42 g/mol

- CAS Number : 910467-79-7

- Molecular Structure : The compound consists of dual ethynyl substitutions on phenylene rings, providing enhanced reactivity compared to simpler analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes the reaction of 4-Fluorophenylacetylene with (4-Iodophenylethynyl)trimethylsilane in the presence of palladium catalysts and other reagents to facilitate the formation of the desired product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. Research indicates that ethynyl-substituted phenylene derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, a study demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Mechanistic Studies

Mechanistic investigations have revealed that the biological activity of such compounds may be linked to their ability to interact with specific cellular targets. For example:

- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Reactive Oxygen Species (ROS) : Some studies suggest that these compounds increase ROS production within cells, leading to oxidative stress and subsequent cell death.

Comparative Analysis

The following table summarizes some related compounds and their biological activities:

Case Studies

- Case Study on Breast Cancer : A derivative of this compound was tested on MCF-7 breast cancer cells, showing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

- Lung Cancer Study : In another study involving A549 lung cancer cells, treatment with a related compound resulted in increased apoptosis rates, as measured by annexin V staining and flow cytometry analysis.

特性

IUPAC Name |

2-[4-[2-(4-fluorophenyl)ethynyl]phenyl]ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFCWOQPNQXDMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474301 |

Source

|

| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910467-79-7 |

Source

|

| Record name | ((4-((4-Fluorophenyl)ethynyl)phenyl)ethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。